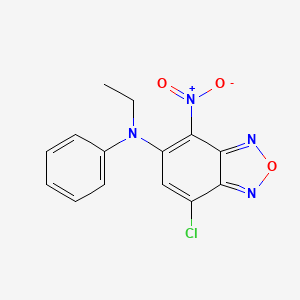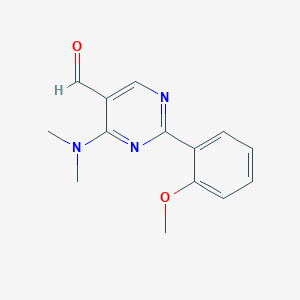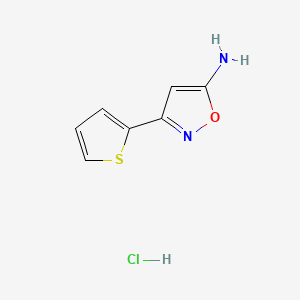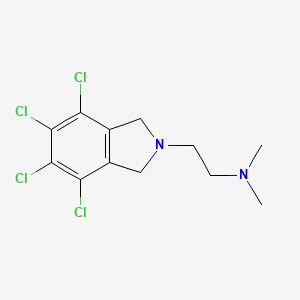
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, which is further connected to a tetrahydrocinnoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a chlorophenyl derivative followed by the formation of the tetrahydrocinnoline ring system. The reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydroquinoline
- 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydroisoquinoline
Uniqueness
The uniqueness of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline lies in its specific structural features, such as the combination of a cyclopropyl group with a tetrahydrocinnoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
918873-16-2 |
|---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)cyclopropyl]-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C17H17ClN2/c18-14-7-5-13(6-8-14)17(9-10-17)16-11-12-3-1-2-4-15(12)19-20-16/h5-8,11H,1-4,9-10H2 |
InChI Key |
MCYOIGWCTQGOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C3(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)




![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)


![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

